Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Description
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is a bicyclic compound featuring a fused [3.2.1] ring system with conjugated double bonds at positions 2 and 6 and a carboxylic acid substituent at position 2. This structure imparts unique electronic and steric properties, making it a subject of interest in organic synthesis, organometallic chemistry, and medicinal chemistry. Its strained bicyclic framework and electron-deficient diene system enable participation in cycloaddition reactions and metal coordination, as seen in studies of its lithium and potassium salts . The compound’s acidity and stability are influenced by substituents, such as the 3-phenyl group, which enhances acidity through resonance and inductive effects .
Properties
IUPAC Name |
bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOICDQRSBEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665680 | |
| Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10497-57-1 | |
| Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Maleic Anhydride Cycloaddition
A key approach involves the reaction of cyclohexadiene derivatives with maleic anhydride. For example, the Diels-Alder adduct formed from 1-methylcyclohexa-1,3-diene and maleic anhydride yields a bicyclo[2.2.2]octene derivative after hydrolysis. This intermediate undergoes oxidative decarboxylation using lead tetraacetate, leading to rearrangements that produce bicyclo[3.2.1]octene frameworks. Specifically, treatment of keto dicarboxylic acid intermediates (e.g., 18b in) with lead tetraacetate in pyridine generates bicyclo[3.2.1]octene derivatives alongside rearrangement byproducts.
Reaction Conditions and Outcomes
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Keto dicarboxylic acid 18b | Pb(OAc)₄, pyridine, 80°C | Bicyclo[3.2.1]octene derivative | 30–40% |
Oxidative Decarboxylation and Rearrangement
Decarboxylative strategies are critical for introducing unsaturation and rearranging bicyclic frameworks.
Lead Tetraacetate-Mediated Decarboxylation
Lead tetraacetate induces oxidative decarboxylation of bicyclo[2.2.2]octane dicarboxylic acids, facilitating 1,2-acyl migrations that reorganize the carbon skeleton into a bicyclo[3.2.1] system. For instance, treatment of 18b (1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid) with Pb(OAc)₄ produces 19 (1,8,8-trimethylbicyclo[3.2.1]oct-5-en-2-one) alongside rearranged products. This pathway highlights the role of carbocation intermediates in skeletal reorganizations.
Nickel-Catalyzed Decarboxylation
Bis(triphenylphosphino)nickel dicarbonyl offers a metal-mediated alternative for decarboxylation. Application to keto anhydride 17b yields bicyclo[3.2.1]octenone 19 quantitatively without rearrangement byproducts. This method avoids the formation of competing products, underscoring the catalytic influence of nickel on reaction selectivity.
Functionalization of Preexisting Bicyclo[3.2.1] Frameworks
Carboxylation via Grignard Reagents
Bicyclo[3.2.1]octa-2,6-diene can be functionalized at C3 using CO₂ insertion. Reaction of the bicyclic system with a Grignard reagent (e.g., MgBr₂) under high-pressure CO₂ introduces a carboxylate group, which is subsequently protonated to yield the carboxylic acid.
Key Data
-
Substrate : Bicyclo[3.2.1]octa-2,6-diene (PubChem CID 138114)
-
Reagents : MgBr₂, CO₂ (5 atm), H₃O⁺
-
Product : Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
Challenges and Stability Considerations
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .
Scientific Research Applications
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
Research Findings and Implications
Acidity Modulation : The 3-phenyl substituent’s electronic effects make this compound a tunable scaffold for acid-catalyzed reactions .
Organometallic Stability: Lithium salts of the [3.2.1] system exhibit unique aggregation states (CIPs vs. SSIPs), critical for designing reactive intermediates .
Comparative Limitations : Despite its reactivity, the [3.2.1] compound’s synthetic challenges and lower stability relative to [2.2.2] or [2.2.1] systems limit industrial adoption .
Biological Activity
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is a bicyclic organic compound with significant potential in various fields, particularly in medicinal chemistry and biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique bicyclic structure that includes a carboxylic acid functional group. This structure is crucial for its reactivity and biological interactions. The compound is characterized by:
- Bicyclic Framework : Provides rigidity and influences molecular interactions.
- Carboxylic Acid Group : Engages in hydrogen bonding and ionic interactions, enhancing its reactivity with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The rigid bicyclic structure allows for specific binding to enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding : The carboxylic acid moiety can participate in essential interactions with receptor sites, influencing signaling pathways.
Biological Activities
Recent studies have indicated several biological activities associated with this compound and its derivatives:
- Anticancer Activity : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially acting against a range of pathogens.
- Pharmaceutical Applications : The compound is being investigated as a pharmaceutical intermediate due to its structural versatility and potential bioactivity .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound derivatives, researchers identified significant cytotoxic effects on glioblastoma cell lines (GBM). The study utilized various concentrations of the compound and measured cell viability through MTT assays, revealing a dose-dependent response.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of key metabolic enzymes by this compound derivatives in cancer cells. The results indicated that these compounds could effectively reduce enzyme activity linked to tumor growth.
Q & A
Q. How is the structure of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid derivatives validated experimentally?
The structure is confirmed using and NMR spectroscopy. Key assignments rely on comparing chemical shifts with analogous compounds, such as 3-trimethylstannylbicyclo[3.2.1]octa-2,6-diene. Selective homo- and heteronuclear decoupling experiments resolve overlapping signals, particularly for carbons adjacent to substituents (e.g., stannyl groups). For example, reduced chemical shifts at C6/7 (by ~50 ppm) and decreased coupling constants (4–8 Hz) indicate charge localization at olefinic carbons in anions .
Q. What experimental methods distinguish between endo- and exo-isomers in bicyclo[3.2.1]octa-2,6-diene systems?
Doubled NMR signals in derivatives like 2a and 3 are initially hypothesized to arise from endo/exo isomerism. However, this is ruled out by observing consistent signal separations across spectra (e.g., <5 ppm for C6/7) and the absence of isomer-specific splitting in pure compounds. Instead, diastereomeric triple-ion formation (e.g., 2aLi2a vs. 2aLi2b) explains signal doubling, validated via low-temperature NMR showing slow exchange between species .
Q. How does solvent choice influence the aggregation state of bicyclo[3.2.1]octa-2,6-dienyllithium salts?
In tetrahydrofuran (THF) with TMEDA, lithium salts exist as contact ion pairs (CIPs) at higher temperatures. Lower temperatures or stronger solvating solvents shift equilibria toward solvent-separated ion pairs (SSIPs). At -90°C, SSIP signals vanish in NMR, leaving only CIPs and triple ions (e.g., 1Li1). This is corroborated by - coupling constants (6.2 Hz for 2aLi), confirming lithium proximity to tin-substituted carbons .
Advanced Research Questions
Q. How do substituents at C3 affect the acidity and charge distribution in bicyclo[3.2.1]octa-2,6-diene anions?
A 3-phenyl substituent minimally accelerates hydrogen-deuterium exchange at C4 compared to the parent hydrocarbon, indicating negligible homoaromatic stabilization in the anion. Charge distribution is instead localized at olefinic carbons, as shown by NMR: at C6/7 decreases by ~50 ppm upon deprotonation, with reduced values (4–8 Hz). Substituents at allylic positions (e.g., SnMe) further modulate charge via inductive effects .
Q. What mechanistic insights can be drawn from 119Sn^{119}\text{Sn}119Sn-7Li^{7}\text{Li}7Li coupling in stannylated derivatives?
The - coupling constant (6.2 Hz in 2aLi) confirms direct Li-Sn interaction in CIPs, even at -90°C. This coupling persists under slow-exchange conditions, proving that lithium remains coordinated to the stannyl-substituted carbon. Similar coupling (3.5 Hz) in 3Li suggests analogous behavior in structurally distinct derivatives, highlighting the role of steric and electronic factors in ion pairing .
Q. How do diastereomeric triple ions form in bicyclo[3.2.1]octa-2,6-dienyllithium systems, and how are they characterized?
Mixing stereoisomeric anions (e.g., 2a and 2b) generates diastereomeric triple ions (e.g., 2aLi2a vs. 2aLi2b). These species are identified via distinct NMR signals at low temperatures, where exchange between ions is kinetically arrested. The equilibrium favors CIPs over SSIPs in weakly solvating media, as shown by temperature-dependent shifts .
Q. What methodologies resolve contradictions in interpreting NMR data for bicyclo[3.2.1]octa-2,6-diene derivatives?
Contradictions arise when signal doubling is misattributed to isomerism. Resolution involves:
- Comparative analysis : Contrasting shifts with known analogs (e.g., 8 vs. 2a).
- Decoupling experiments : Selective irradiation to assign overlapping signals.
- Variable-temperature NMR : Tracking signal coalescence or splitting to distinguish dynamic processes (e.g., ion exchange) from static isomerism .
Methodological Guidelines
- NMR Best Practices : Use low-temperature / NMR to probe ion pairing and coupling interactions.
- Solvent Selection : Prefer THF/TMEDA for stabilizing CIPs or ethers for SSIPs, depending on the target aggregation state.
- Synthetic Design : Introduce substituents (e.g., SnMe) at allylic positions to amplify charge localization effects for easier NMR tracking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
